molecular formula C6H3BrFNO3 B1271563 2-Bromo-4-fluoro-6-nitrophenol CAS No. 320-75-2

2-Bromo-4-fluoro-6-nitrophenol

Cat. No.: B1271563
CAS No.: 320-75-2
M. Wt: 235.99 g/mol
InChI Key: DFHGOCSWFGXYSQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3 . It is a derivative of phenol, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted by bromine, fluorine, and nitro groups, respectively.

Scientific Research Applications

2-Bromo-4-fluoro-6-nitrophenol has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluoro-6-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, the compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that there is a threshold dose above which this compound can cause significant toxic effects, including organ damage and impaired physiological functions. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound can also affect the activity of cofactors and other molecules involved in metabolic processes, thereby modulating overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-fluoro-6-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. The process begins by dissolving 2-bromo-4-fluorophenol in chloroform. A mixture of sulfuric acid and nitric acid is then added dropwise to the solution at room temperature. The mixture is heated to a temperature range of 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-nitrophenol undergoes various chemical reactions, including:

    Bromination: The addition of a bromine atom to the benzene ring.

    Substitution Reactions: The replacement of one substituent on the benzene ring with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Bromo-6-nitrophenol

Comparison: Compared to these similar compounds, 2-Bromo-4-fluoro-6-nitrophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-4-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGOCSWFGXYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378423
Record name 2-bromo-4-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-75-2
Record name 2-Bromo-4-fluoro-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-6-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-phenol 2a (8.0 g, 41.9 mmol) was dissolved in 10 mL of sulfuric acid (50%) followed by addition of a solution of sodium nitrate (7.1 g, 83.5 mmol) in 24 mL of sulfuric acid (25%), upon cooling by an ice-water bath. The reaction mixture was reacted at room temperature for 1.5 hours and the reaction was monitored by TLC until the disappearance of the starting materials. The mixture was diluted with 50 mL of water and extracted with ethyl acetate (50 mL×2). The combined organic extracts were washed with water and saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain the title compound 2-bromo-4-fluoro-6-nitro-phenol 2b (8.0 g, yield 80.8%) as a red solid, which was directly used in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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